2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core with a dimethylamino group at the 2-position. Its distinct chemical properties make it a subject of interest for researchers and industry professionals alike.
Mechanism of Action
Target of Action
They are essential components of nucleic acids and have demonstrated various biological activities .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other types of molecular interactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological processes, including nucleic acid synthesis and various signaling pathways .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic effects .
Preparation Methods
The synthesis of 2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: : The synthesis begins with the formation of a pyridine ring through a cyclization reaction. This can be achieved using a suitable precursor, such as an amino-substituted pyridine derivative.
Introduction of the Dimethylamino Group: : The dimethylamino group is introduced at the 2-position of the pyridine ring. This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the dimethylamino group.
Formation of the Pyrimidinone Ring: : The final step involves the formation of the pyrimidinone ring. This can be achieved through a condensation reaction, where the pyridine derivative reacts with a suitable carbonyl compound to form the pyrimidinone structure.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. The choice of reagents, solvents, and reaction conditions can significantly impact the efficiency of the synthesis process.
Chemical Reactions Analysis
2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Substitution reactions can be carried out to replace specific atoms or groups within the compound. This can be achieved using nucleophiles or electrophiles, depending on the desired substitution pattern.
Common reagents and conditions used in these reactions include various acids, bases, and solvents, which can influence the reaction outcomes. The major products formed from these reactions can vary based on the specific conditions employed.
Scientific Research Applications
2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: : The compound's potential medicinal properties can be explored for the treatment of various diseases. Research may focus on its efficacy, safety, and mechanism of action.
Industry: : The compound can be used in the production of materials, such as polymers and coatings. Its chemical properties can enhance the performance of these materials in various industrial applications.
Comparison with Similar Compounds
2-(Dimethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
2-(Dimethylamino)ethanol: : This compound has a similar dimethylamino group but lacks the pyrimidinone ring.
2-(Dimethylamino)ethyl methacrylate: : This compound is a methacrylic acid derivative with applications in polymer production.
2-(Diethylamino)ethanol: : This compound has an ethyl group instead of a methyl group, leading to different chemical properties.
The uniqueness of this compound lies in its combination of the pyrimidinone ring and the dimethylamino group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(dimethylamino)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-12(2)9-7-10(14)13-6-4-3-5-8(13)11-9/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEWNFMUUYKRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.